[3-(4-Bromophenyl)oxiran-2-yl](4-methyl-1H-imidazol-1-yl)methanone
Description
The compound 3-(4-Bromophenyl)oxiran-2-ylmethanone features a methanone (carbonyl) group bridging two distinct moieties:
- 3-(4-Bromophenyl)oxiran-2-yl: A strained epoxide (oxirane) ring substituted with a 4-bromophenyl group.
- 4-Methyl-1H-imidazol-1-yl: A methyl-substituted imidazole ring.
This hybrid structure combines the reactivity of an epoxide with the heteroaromatic properties of imidazole, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves nucleophilic epoxidation or ketone coupling strategies, as inferred from analogous procedures in .
Properties
CAS No. |
682807-39-2 |
|---|---|
Molecular Formula |
C13H11BrN2O2 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
[3-(4-bromophenyl)oxiran-2-yl]-(4-methylimidazol-1-yl)methanone |
InChI |
InChI=1S/C13H11BrN2O2/c1-8-6-16(7-15-8)13(17)12-11(18-12)9-2-4-10(14)5-3-9/h2-7,11-12H,1H3 |
InChI Key |
QIZDTTGPXAXGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C(=O)C2C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxirane Intermediate
The oxirane ring is typically introduced via Weitz–Scheffer epoxidation of a propenone precursor. For example, 3-(4-bromophenyl)propenone can be epoxidized using hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) in a solvent mixture (e.g., acetone/methanol). This method yields the epoxide with high stereoselectivity.
Reaction Pathway :
- Propenone Preparation :
- Epoxidation :
Key Data :
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Epoxidation | H₂O₂, NaOH, acetone/methanol, 0–5°C | 87–99% | >95% (HPLC) |
Coupling with 4-Methylimidazole
The oxirane intermediate undergoes nucleophilic substitution or acylation with 4-methylimidazole. Common approaches include:
- Reactive Ester Method :
Example Reaction :
- Activation :
- Coupling :
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, CH₂Cl₂, RT | 92% | |
| Coupling | 4-Methylimidazole, NaH, THF, 0–25°C | 75–85% |
Friedel-Crafts Acylation Method
Direct Acylation of Imidazole
4-Methylimidazole can be acylated with a bromophenyl oxirane-activated carbonyl chloride.
Reaction Pathway :
- Carbonyl Chloride Formation :
- Acylation :
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acyl Chloride | SOCl₂, reflux | 90% | |
| Acylation | AlCl₃, CS₂, 2.5 h, RT | 96% |
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
This method enables direct coupling of aryl halides with amines. For the target compound, a bromophenyl oxirane derivative could react with 4-methylimidazole under palladium catalysis.
Reaction Pathway :
- Oxirane Bromide Synthesis :
- Cross-Coupling :
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, RT | 85% | |
| Coupling | Pd(OAc)₂, XPhos, dioxane, 100°C | 60–70% |
Alternative Routes and Challenges
Stereochemical Control
Epoxidation reactions often yield stereoisomers. For example, HPLC analysis of (4-bromophenyl)(3-phenyloxiran-2-yl)methanone revealed enantiomeric excess (ee) >95% using chiral columns. To achieve high stereopurity, chiral catalysts or resolved starting materials may be required.
Purification
Silica gel chromatography (e.g., hexane/EtOAc = 20:1) is critical for isolating the target compound. HPLC confirmation ensures >98% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Epoxidation-Coupling | High stereoselectivity | Multi-step process | 75–99% |
| Friedel-Crafts | Short reaction time | Requires anhydrous conditions | 85–96% |
| Cross-Coupling | Broad substrate scope | Expensive catalysts | 60–70% |
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)oxiran-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
3-(4-Bromophenyl)oxiran-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)oxiran-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole moiety can interact with metal ions or other active sites, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Target Compound vs. Pyrazole Derivatives
describes 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, which replaces the epoxide with a dihydropyrazole ring. Key differences include:
- Reactivity : The epoxide in the target compound is more electrophilic than the saturated pyrazole, enabling ring-opening reactions for further derivatization.
- Substituent Effects : Both compounds feature bromophenyl groups, but the pyrazole derivative includes a fluorophenyl substituent, enhancing lipophilicity .
Target Compound vs. Benzimidazole Derivatives
, and 8 highlight benzimidazole-based structures, such as Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate . Differences include:
- Aromatic Systems : Benzimidazoles have fused benzene and imidazole rings, offering planar rigidity, whereas the target compound’s epoxide introduces torsional strain.
Substituent Profiles
Bromophenyl Group
The 4-bromophenyl substituent is a common feature in and 7. Its presence in the target compound may contribute to:
- Electron-Withdrawing Effects : Enhances stability of the epoxide ring.
- Crystal Packing : Bromine’s polarizability facilitates halogen bonding, as observed in crystallographic studies of analogous compounds .
Imidazole Substitution
The 4-methyl-1H-imidazol-1-yl group is structurally similar to substituents in:
- Nilotinib (): A tyrosine kinase inhibitor featuring a 4-methylimidazole linked via a benzamide. This highlights the pharmacological relevance of methylimidazole motifs in drug design .
- DDR-TRK-1 (): Contains a 4-methylimidazole linked to a trifluoromethylphenyl group, underscoring the versatility of this substituent in targeting kinase pathways .
Crystallographic and Physicochemical Properties
Crystal structures of related compounds (Evidences 2, 4, 5, 8) reveal:
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| 3-(4-Bromophenyl)oxiran-2-ylmethanone | Epoxide-imidazole | 4-Bromophenyl, 4-methylimidazole | Potential antiproliferative | Synthesized |
| 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Dihydropyrazole | 4-Bromophenyl, 4-fluorophenyl | Not reported | |
| Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate | Benzimidazole | 4-Bromophenyl, imidazole propyl | Anthelmintic, anti-inflammatory | |
| Nilotinib | Benzamide | 4-Methylimidazole, trifluoromethyl | Antineoplastic (tyrosine kinase inhibitor) |
Biological Activity
The compound 3-(4-Bromophenyl)oxiran-2-ylmethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(4-Bromophenyl)oxiran-2-ylmethanone is , with a molecular weight of approximately 307.14 g/mol. The structure features an epoxide group, which is known for its reactivity in biological systems, and an imidazole ring that may contribute to its pharmacological properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Epoxide Reactivity : The epoxide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modification of their activity.
- Imidazole Interaction : The imidazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing the binding affinity to specific receptors or enzymes.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing bromophenyl and imidazole moieties have shown moderate antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 3-(4-Bromophenyl)oxiran-2-ylmethanone exhibits selective cytotoxicity against cancer cell lines. In vitro studies revealed IC50 values indicating effective inhibition of cell proliferation in human cancer cells, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
| A549 | 10.0 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain hydrolases and kinases, which are critical in cancer metabolism.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of 3-(4-Bromophenyl)oxiran-2-ylmethanone in a mouse model. The results indicated a significant reduction in tumor size when administered at doses of 5 mg/kg body weight over four weeks. Histological analysis showed reduced cell proliferation and increased apoptosis in tumor tissues.
Case Study 2: Antimicrobial Efficacy
In a separate investigation, the compound was tested against a panel of bacterial strains. The results demonstrated that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
